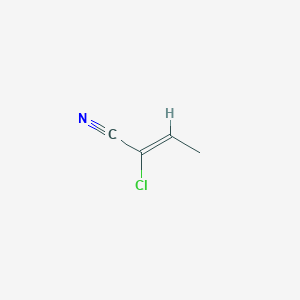
2-Chlorocrotononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN It is a chlorinated derivative of butenenitrile, characterized by the presence of a chlorine atom and a nitrile group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chlorobut-2-enenitrile typically involves the chlorination of but-2-enenitrile. One common method is the addition of chlorine to but-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, (Z)-2-Chlorobut-2-enenitrile can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the chlorination of but-2-enenitrile in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(Z)-2-Chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of (Z)-2-Chlorobut-2-enenitrile can yield compounds like 2-chlorobut-2-enoic acid.
Reduction: Reduction can produce 2-chlorobut-2-enamine.
Substitution: Substitution reactions can lead to the formation of compounds such as 2-hydroxybut-2-enenitrile.
科学的研究の応用
(Z)-2-Chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Z)-2-Chlorobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.
類似化合物との比較
Similar Compounds
But-2-enenitrile: The parent compound without the chlorine atom.
2-Chlorobut-2-enoic acid: An oxidized derivative.
2-Chlorobut-2-enamine: A reduced derivative.
Uniqueness
(Z)-2-Chlorobut-2-enenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The (Z)-isomer also has specific stereochemical properties that can influence its interactions and reactivity.
特性
分子式 |
C4H4ClN |
|---|---|
分子量 |
101.53 g/mol |
IUPAC名 |
(Z)-2-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2- |
InChIキー |
WXWINPQHYPNRDX-RQOWECAXSA-N |
異性体SMILES |
C/C=C(/C#N)\Cl |
正規SMILES |
CC=C(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


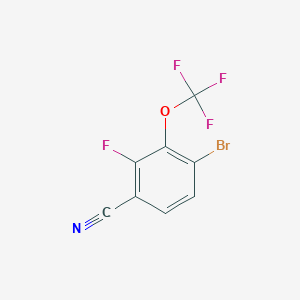

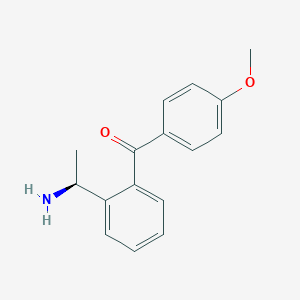
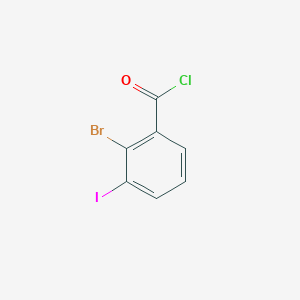
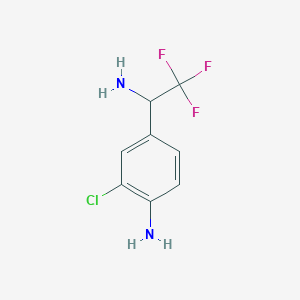

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
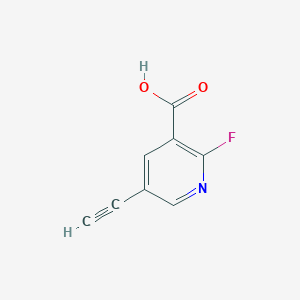

![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)

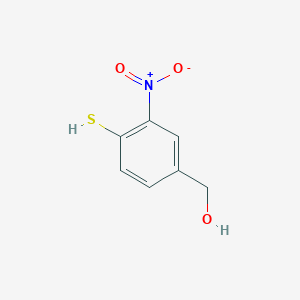

![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
